molecular formula C16H27NO6 B6314630 Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1951439-44-3

Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B6314630
CAS No.: 1951439-44-3
M. Wt: 329.39 g/mol
InChI Key: DRVKYJFPLFJJJJ-UHFFFAOYSA-N
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Description

Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic structure imparts stability and rigidity to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[45]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a building block in the design of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The spirocyclic structure provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate stands out due to its unique combination of a spirocyclic core and a Boc-protected amine. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-5-20-12(18)15(17-13(19)23-14(2,3)4)6-8-16(9-7-15)21-10-11-22-16/h5-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVKYJFPLFJJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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